molecular formula C20H8F18O6 B5048803 Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate

Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate

Cat. No.: B5048803
M. Wt: 686.2 g/mol
InChI Key: NLVYXUMQSZIVAV-UHFFFAOYSA-N
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Description

Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to fluorination reactions. Common reagents used in these reactions include fluorinating agents such as sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment. Continuous flow reactors and advanced purification techniques are employed to ensure high yield and purity. The industrial synthesis also focuses on optimizing reaction conditions to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to specific enzymes or receptors, leading to modulation of biological activities. The compound’s stability and reactivity also contribute to its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: A fluorinated polymer with similar stability and chemical resistance.

    2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: An organic compound with multiple fluorine atoms, used in the synthesis of high-performance polymers.

Uniqueness

Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate stands out due to its unique combination of fluorine atoms and oxolan rings, which impart exceptional stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and thermal stability.

Properties

IUPAC Name

bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8F18O6/c21-11(22,13(25)15(27,28)19(35,36)43-17(13,31)32)5-41-9(39)7-1-2-8(4-3-7)10(40)42-6-12(23,24)14(26)16(29,30)20(37,38)44-18(14,33)34/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVYXUMQSZIVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(C2(C(C(OC2(F)F)(F)F)(F)F)F)(F)F)C(=O)OCC(C3(C(C(OC3(F)F)(F)F)(F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8F18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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